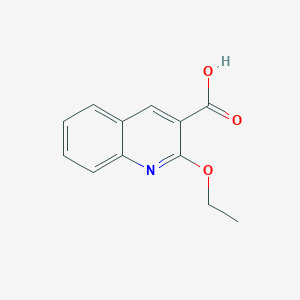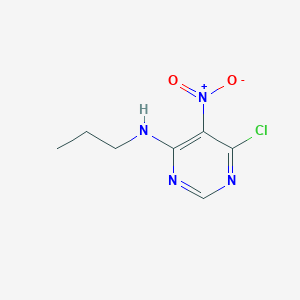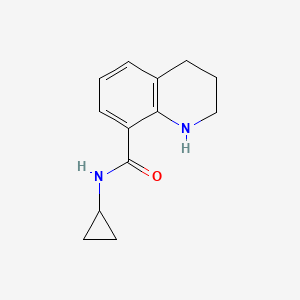
(E)-(4-Styrylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-Styrylphenyl)methanamine is an organic compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol It is characterized by the presence of a styryl group attached to a phenyl ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Styrylphenyl)methanamine typically involves the reaction of 4-bromostyrene with benzylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the product’s purity and composition .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-Styrylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced amine derivatives .
Applications De Recherche Scientifique
(E)-(4-Styrylphenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-(4-Styrylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Stilbene: A structurally similar compound with a styryl group attached to a phenyl ring but lacking the methanamine group.
(E)-4-Methoxystyrene: Similar in structure but with a methoxy group instead of a methanamine group.
(E)-4-Vinylphenylamine: Contains a vinyl group attached to a phenyl ring with an amine group.
Uniqueness
(E)-(4-Styrylphenyl)methanamine is unique due to the presence of both the styryl and methanamine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
36092-33-8 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
[4-[(E)-2-phenylethenyl]phenyl]methanamine |
InChI |
InChI=1S/C15H15N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12,16H2/b7-6+ |
Clé InChI |
CTTPWMUJYDYVHC-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CN |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



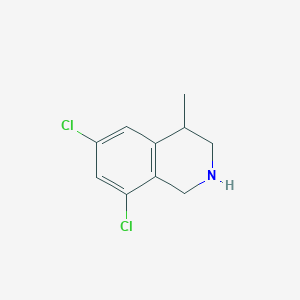

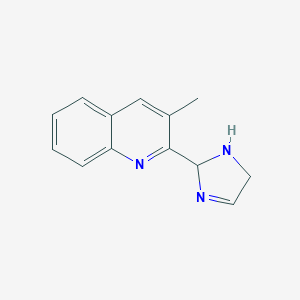

![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)
![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
